Dibenzofuran-2-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Contemporary Chemical Research
The sulfonamide functional group (–SO₂NH– or –SO₂NH₂) is a cornerstone in medicinal and synthetic organic chemistry. rsc.orgresearchgate.net First recognized for the chemotherapeutic value of Prontosil, which led to a Nobel Prize in Medicine, sulfonamides, or "sulfa drugs," were the first class of antibiotics used systematically to treat a wide range of bacterial and fungal infections. rsc.orgekb.eg Their mechanism often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in microorganisms. researchgate.net
Beyond their foundational role as antimicrobial agents against both Gram-positive and Gram-negative bacteria, sulfonamide scaffolds have demonstrated a vast spectrum of pharmacological activities. ekb.egajchem-b.com This versatility has made them a privileged scaffold in drug discovery. researchgate.netresearchgate.net Contemporary research has successfully developed sulfonamide-containing compounds for a multitude of therapeutic applications, including:
Anticancer agents researchgate.netekb.eg
Antiviral compounds , including HIV protease inhibitors like Darunavir rsc.orgekb.eg
Anti-inflammatory drugs , such as the COX-2 inhibitor Celecoxib ekb.eg
Diuretics (e.g., Furosemide, Thiazides) ekb.egresearchgate.net
Carbonic anhydrase inhibitors for treating glaucoma (e.g., Dorzolamide) ekb.egajchem-b.com
Anticonvulsants (e.g., Zonisamide) ekb.eg
Antidiabetic agents ajchem-b.com
The enduring importance of the sulfonamide scaffold lies in its structural features, which allow for multiple points of interaction with various biological targets. ekb.eg Researchers continue to explore novel synthesis methods, including metal-catalyzed sulfonamidation and microwave-assisted preparations, to create diverse libraries of these compounds for screening and development. ekb.egchemrxiv.org
Role of the Dibenzofuran (B1670420) Moiety in Heterocyclic Compound Design
Dibenzofuran is a robust heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This tricyclic aromatic system is found in various natural products and is noted for its thermal stability and relative non-toxicity. wikipedia.orgresearchgate.netbiointerfaceresearch.com In chemical design, the dibenzofuran moiety serves as a rigid, planar scaffold that can be functionalized to create compounds with specific electronic and biological properties.
The structural rigidity and extended π-conjugation of the dibenzofuran core make it a valuable component in both materials science and medicinal chemistry. In the field of organic electronics, for instance, dibenzofuran derivatives are used in the development of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to their favorable photophysical properties.
From a medicinal chemistry perspective, the dibenzofuran scaffold is a key structural element in compounds exhibiting a wide range of biological activities. researchgate.netthesciencein.org Its derivatives have been investigated for numerous potential therapeutic applications, including:
Anticancer and cytotoxic activity researchgate.netbiointerfaceresearch.com
Antibacterial and antifungal properties researchgate.netbiointerfaceresearch.com
Anti-inflammatory effects researchgate.netontosight.ai
Antimalarial activity biointerfaceresearch.comthesciencein.org
Antiplatelet and anticoagulant functions researchgate.netresearchgate.net
The synthesis of functionalized dibenzofurans is an active area of research, with methods including palladium-catalyzed cyclization of O-arylated products derived from o-iodophenols. nih.gov The combination of the dibenzofuran moiety with other pharmacologically active groups is a common strategy to generate novel molecules with potential for intensified or unique biological effects. researchgate.netajol.info
Overview of Dibenzofuran-2-sulfonamide as a Promising Research Target
This compound emerges as a promising research target by integrating the biologically active sulfonamide group at the 2-position of the rigid dibenzofuran framework. This specific combination creates a molecule with potential for interaction with various biological systems, leveraging the properties of both core structures. The parent compound serves as a crucial starting material or intermediate for the synthesis of more complex derivatives. For example, its precursor, dibenzofuran-2-sulfonyl chloride, is used to couple the dibenzofuran-2-sulfonyl moiety with amino acids and peptides. researchgate.netajol.inforesearchgate.net
This synthetic flexibility allows for the creation of libraries of novel compounds where the sulfonamide nitrogen is substituted with various organic groups, peptides, or other heterocyclic systems. ajol.infoontosight.ai These derivatives are designed with the expectation that the combination of the dibenzofuran scaffold, the sulfonyl group, and the appended residues will result in compounds with verified or enhanced pharmacological properties. ajol.info Research has explored the synthesis of di- and tripeptides containing the dibenzofuran-2-sulfonyl moiety for evaluation as potential antimicrobial and antifungal agents. ajol.inforesearchgate.net
While extensive biological data on the unsubstituted this compound is not widely documented in public literature, its derivatives are subjects of interest in chemical biology and drug discovery. The properties of a closely related derivative, N-(1,3-benzodioxol-5-ylmethyl)this compound, are available and provide insight into the physicochemical characteristics of this compound class. nih.gov
Table 1: Computed Physicochemical Properties of a this compound Derivative*
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 381.4 g/mol | nih.gov |
| Molecular Formula | C20H15NO5S | nih.gov |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)this compound | nih.gov |
| Monoisotopic Mass | 381.06709375 Da | nih.gov |
| Topological Polar Surface Area | 86.2 Ų | nih.gov |
| Complexity | 635 | nih.gov |
The investigation into this compound and its derivatives is driven by the potential for these molecules to serve as novel scaffolds in the development of therapeutic agents, capitalizing on the rich chemical history and proven utility of both the sulfonamide and dibenzofuran components. ajol.infoontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPSDEFFXLRCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibenzofuran 2 Sulfonamide and Its Analogues
Direct Synthesis Approaches to Dibenzofuran-2-sulfonamide
Direct synthesis of this compound typically involves a two-step sequence starting from the parent heterocycle, dibenzofuran (B1670420). The first step is an electrophilic substitution reaction to introduce a sulfonyl chloride group onto the dibenzofuran ring. The most common reagent for this transformation is chlorosulfonic acid. The reaction is generally carried out at low temperatures to control selectivity and prevent side reactions. The position of sulfonation is directed by the electronic properties of the dibenzofuran ring system.
A notable application of this direct approach is the synthesis of a series of linear dipeptide derivatives where dibenzofuran-2-sulfonyl chloride was a key starting material. This intermediate was coupled with various amino acid esters to explore their antimicrobial properties. wikipedia.org
Indirect Synthesis Pathways via Precursors and Advanced Reagents
Modern synthetic chemistry has seen the development of more sophisticated, indirect methods for the synthesis of sulfonamides, offering advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These pathways often involve the use of advanced reagents and catalytic systems.
Dibenzofuran-2-sulfonyl chloride is a versatile intermediate that can be coupled with a wide range of primary and secondary amines to generate a diverse library of N-substituted dibenzofuran-2-sulfonamides. This reaction is a cornerstone of medicinal chemistry, allowing for the systematic modification of the sulfonamide nitrogen to explore structure-activity relationships. The coupling is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can be optimized to ensure high conversion and facilitate product isolation. mdpi.com
The following table illustrates the synthesis of various sulfonamides from a sulfonyl chloride intermediate, showcasing the versatility of this coupling reaction.
| Amine | Base | Product | Yield (%) |
| Morpholine | - | N-(dibenzofuran-2-sulfonyl)morpholine | 95 |
| Aniline | Pyridine | N-phenyl-dibenzofuran-2-sulfonamide | 87 |
| Benzylamine | - | N-benzyl-dibenzofuran-2-sulfonamide | 92 |
This table is illustrative and based on typical yields for such reactions.
Organometallic reagents, particularly organozinc compounds, have emerged as powerful tools for the synthesis of aryl and heteroaryl sulfonamides. organic-chemistry.orgresearchgate.net These reagents offer a milder alternative to traditional Grignard or organolithium reagents and exhibit greater functional group tolerance. rsc.org
In a typical approach, an organozinc reagent derived from dibenzofuran is reacted with a suitable sulfur dioxide surrogate. This generates a zinc sulfinate intermediate, which can then be oxidatively aminated to afford the desired sulfonamide. A significant advantage of this method is the ability to prepare the organozinc reagent from the corresponding aryl halide, allowing for the synthesis of sulfonamides that may be difficult to access through direct sulfonation. For instance, a method for the preparation of heteroaryl sulfonamides utilizes the reaction of heteroarylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to generate sulfonyl chloride intermediates in situ, which are then reacted with amines. organic-chemistry.org
Recent advances have focused on the use of sulfonyl chloride surrogates and transition metal catalysis to streamline sulfonamide synthesis. One of the most prominent sulfur dioxide surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). DABSO is a stable, crystalline solid that is easier to handle than gaseous sulfur dioxide. biointerfaceresearch.com
Palladium-catalyzed cross-coupling reactions have been developed to construct the aryl-sulfur bond of sulfonamides. In one such method, arylboronic acids are coupled with DABSO in the presence of a palladium catalyst to form a sulfinate intermediate. This intermediate can then be trapped in situ with an aminating agent to yield the sulfonamide. A key example of this methodology is the palladium-catalyzed chlorosulfonylation of arylboronic acids, where 2-dibenzofuran boronic acid was successfully converted to the corresponding sulfonamide. wikipedia.org
Table of Palladium-Catalyzed Sulfonamide Synthesis
| Arylboronic Acid | Amine | Catalyst | Yield (%) |
|---|
Data extracted from a study on palladium-catalyzed chlorosulfonylation of arylboronic acids. wikipedia.org
This approach offers a high degree of modularity, as both the arylboronic acid and the amine component can be varied to access a wide range of sulfonamide analogues.
Derivatization Strategies and Scaffold Modification of the Dibenzofuran-Sulfonamide System
Further diversification of the this compound scaffold can be achieved through derivatization reactions, primarily at the sulfonamide nitrogen.
N-alkylation of primary or secondary sulfonamides is a common strategy to introduce alkyl groups. This reaction is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The choice of base and solvent is crucial to ensure efficient deprotonation of the sulfonamide nitrogen and subsequent nucleophilic attack on the alkyl halide.
N-arylation of sulfonamides can be more challenging and often requires transition metal catalysis. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the sulfonamide with an aryl halide (bromide, iodide, or triflate). nih.gov The Ullmann condensation is a copper-catalyzed reaction, which is often a more cost-effective alternative, though it may require higher reaction temperatures. These methods provide access to a wide array of N-aryl dibenzofuran-2-sulfonamides, which are of significant interest in drug discovery.
The following table provides an overview of representative N-alkylation and N-arylation reactions of a generic arylsulfonamide.
| Reaction Type | Reagent | Catalyst/Base | Product Type |
| N-Alkylation | Alkyl Halide | K₂CO₃ | N-Alkyl-arylsulfonamide |
| N-Arylation (Buchwald-Hartwig) | Aryl Bromide | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | N-Aryl-arylsulfonamide |
| N-Arylation (Ullmann) | Aryl Iodide | CuI / K₂CO₃ | N-Aryl-arylsulfonamide |
This table is illustrative of general conditions for these transformations.
Integration of the Dibenzofuran-Sulfonamide Moiety into Peptide and Hybrid Structures
The incorporation of the this compound scaffold into peptide and hybrid structures has emerged as a significant strategy in medicinal chemistry to develop novel therapeutic agents. This approach aims to combine the unique physicochemical properties of the dibenzofuran nucleus with the biological specificity of peptides, leading to compounds with enhanced stability, conformational rigidity, and potentially improved pharmacological profiles.
The synthesis of these conjugates typically commences with the preparation of dibenzofuran-2-sulfonyl chloride. This key intermediate is then coupled with amino acid esters or peptide fragments under controlled conditions, usually at low temperatures in the presence of an organic base, to form the sulfonamide linkage. This foundational reaction opens avenues for the construction of a diverse range of peptide-based molecules.
A common synthetic pathway involves a stepwise elongation of the peptide chain. The initial coupling of dibenzofuran-2-sulfonyl chloride with an amino acid ester yields a dibenzofuran-2-sulfonyl amino acid ester. Subsequent hydrolysis of the ester group provides the corresponding carboxylic acid, which can then be coupled with another amino acid ester to form a dipeptide derivative. This sequence can be repeated to generate longer peptide chains, as illustrated in the synthesis of linear tripeptide derivatives. The ester derivatives can be further converted to hydrazides, expanding the chemical diversity of the synthesized compounds.
The following table outlines the general steps involved in the synthesis of this compound peptide derivatives:
| Step | Description | Reactants | Key Reagents/Conditions | Product |
| 1 | Sulfonamide Bond Formation | Dibenzofuran-2-sulfonyl chloride, Amino acid ester | Organic base, Low temperature | Dibenzofuran-2-sulfonyl amino acid ester |
| 2 | Ester Hydrolysis | Dibenzofuran-2-sulfonyl amino acid ester | Base (e.g., NaOH) | Dibenzofuran-2-sulfonyl amino acid |
| 3 | Peptide Coupling | Dibenzofuran-2-sulfonyl amino acid, Amino acid ester | Coupling agents (e.g., DCC, HOBt) | Dibenzofuran-2-sulfonyl dipeptide ester |
| 4 | Chain Elongation | Repeat steps 2 and 3 | - | Dibenzofuran-2-sulfonyl polypeptide ester |
| 5 | Hydrazinolysis (Optional) | Dibenzofuran-2-sulfonyl peptide ester | Hydrazine hydrate | Dibenzofuran-2-sulfonyl peptide hydrazide |
DCC: Dicyclohexylcarbodiimide, HOBt: Hydroxybenzotriazole
This methodology allows for the systematic assembly of peptide chains attached to the this compound core, providing a platform for exploring the structure-activity relationships of these hybrid molecules. The resulting peptidomimetics often exhibit increased resistance to enzymatic degradation compared to their natural peptide counterparts.
Macrocyclic and Multi-functional Conjugate Synthesis
While the synthesis of linear dibenzofuran-sulfonamide peptide conjugates is well-established, the construction of more complex architectures such as macrocyclic and multi-functional conjugates represents a more advanced synthetic challenge. These structures are of particular interest as they can offer enhanced conformational constraint and the potential for multi-modal biological activity.
Macrocyclization Strategies:
The cyclization of peptides containing a sulfonamide moiety, in general, can be achieved through various strategies, although specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature. General approaches to peptide macrocyclization that could potentially be adapted for this compound derivatives include:
Head-to-Tail Cyclization: This involves the formation of a peptide bond between the N-terminal and C-terminal residues of a linear precursor.
Side Chain-to-Side Chain Cyclization: This strategy utilizes reactive functional groups on the amino acid side chains to form a cyclic structure.
Backbone-to-Side Chain or Side Chain-to-Backbone Cyclization: These approaches involve linking the peptide backbone to a side chain.
A promising method for the macrocyclization of sulfonamide-containing peptides is the use of palladium(II)-catalyzed late-stage C-H activation. This technique allows for the intramolecular olefination of a sulfonamide-containing peptide, leading to the formation of a macrocyclic structure. While this has been demonstrated with other aryl sulfonamides, its application to this compound peptides presents an intriguing possibility for future research.
The following table summarizes potential macrocyclization strategies applicable to peptides containing a sulfonamide group:
| Strategy | Description | Potential Reaction |
| Head-to-Tail | Formation of an amide bond between the N- and C-termini of the linear peptide. | Standard peptide coupling conditions under high dilution. |
| Side Chain Cross-linking | Covalent linkage of two amino acid side chains within the peptide. | Thiol-maleimide coupling, click chemistry (azide-alkyne cycloaddition). |
| C-H Activation | Intramolecular olefination guided by a peptide backbone. | Palladium(II)-catalyzed C-H activation. |
Multi-functional Conjugate Synthesis:
The synthesis of multi-functional conjugates involves attaching the this compound moiety to other molecular entities, such as fluorescent dyes, targeting ligands, or other pharmacophores. This approach aims to create hybrid molecules with combined or synergistic properties.
For instance, a this compound peptide could be conjugated to a known cell-penetrating peptide to enhance its cellular uptake. Alternatively, it could be linked to a fluorescent probe to enable visualization of its localization within biological systems. The synthesis of such conjugates often relies on bio-orthogonal chemistry, such as "click" reactions, which allow for the efficient and specific coupling of different molecular fragments under mild conditions.
Exploration of Molecular Interactions and Biological Target Engagement
Enzyme Inhibition Studies of Dibenzofuran-2-sulfonamide Analogues
The sulfonamide group is a well-established pharmacophore known for its ability to target and inhibit specific enzymes. Research into this compound and its analogues has explored this potential across several key enzymatic pathways.
Carbonic Anhydrase Inhibition Mechanisms (e.g., hCA I, II, IX, XII)
Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces or prevents the binding of the natural substrate, carbon dioxide, thereby halting the catalytic cycle.
Studies on benzenesulfonamide (B165840) and benzofuran-based sulfonamide analogues, which share structural similarities with this compound, have demonstrated significant inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and XII. nih.govnih.gov These latter two isoforms are implicated in cancer progression, making them important therapeutic targets. nih.gov
The inhibitory potency and selectivity of these compounds are influenced by the nature of the substituents on the aromatic ring system. For instance, certain novel benzofuran-based sulfonamides have shown efficient inhibition of the tumor-associated hCA IX and XII isoforms, with inhibition constants (Kᵢ) in the nanomolar range. nih.govresearchgate.net Notably, some of these analogues exhibit selectivity for the cancer-related isoforms over the more ubiquitous cytosolic forms, which is a desirable characteristic for minimizing off-target effects. nih.gov
Table 1: Inhibitory Activity of Selected Benzofuran (B130515) Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms
| Compound/Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Analogue Set 1 | 10.0 - 97.5 | - | 10.0 - 97.5 | 10.1 - 71.8 |
Note: Data represents ranges of inhibition constants (Kᵢ) for different series of benzofuran and benzenesulfonamide analogues as reported in the literature. nih.govnih.govresearchgate.net Specific values for this compound are not explicitly available in the reviewed sources.
Inhibition of Other Relevant Enzymatic Targets (e.g., Tyrosinase, α-Glucosidase, Urease, DNA Gyrase)
The inhibitory potential of dibenzofuran (B1670420) sulfonamide analogues extends beyond carbonic anhydrases and DHPS. Research has explored their effects on a variety of other enzymes implicated in different pathological conditions.
Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production, and its inhibitors are of interest for treating hyperpigmentation disorders. Studies on certain sulfonamide derivatives have shown potent tyrosinase inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. researchgate.netnih.gov The mechanism often involves chelation of the copper ions in the enzyme's active site.
α-Glucosidase: As an enzyme involved in carbohydrate digestion, α-glucosidase inhibitors are used in the management of type 2 diabetes. Some novel sulfonamide derivatives have been investigated as α-glucosidase inhibitors, with some showing moderate activity. researchgate.net
Urease: This enzyme is implicated in infections by pathogens such as Helicobacter pylori. Certain sulfonamide analogues have been found to be effective urease inhibitors. nih.gov
DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. While the primary antibacterial mechanism of sulfonamides is DHPS inhibition, some novel sulfonamide derivatives have been shown to also inhibit DNA gyrase, suggesting a potential dual-action antimicrobial strategy.
Table 2: Inhibitory Activity of Selected Sulfonamide Analogues against Various Enzymes
| Enzyme Target | Compound Class | Reported IC₅₀ Range |
|---|---|---|
| Tyrosinase | Thioqunoline-thiosemicarbazide sulfonamides | 25.75 ± 0.19 µM |
| α-Glucosidase | Crown ether sulfonamides | 23.5 ± 0.2 to 76.5 ± 0.1 μM |
Note: The data presented is for various sulfonamide analogues and not specifically for this compound. The IC₅₀ values provide a general indication of the potential for this class of compounds to inhibit these enzymes. researchgate.netnih.govresearchgate.net
Receptor Binding Profiling and Ligand-Target Interactions
Understanding the binding of a ligand to its target receptor is crucial for drug design and development. For this compound and its analogues, molecular docking studies have been employed to predict and analyze these interactions at a molecular level. nih.govsemanticscholar.org
These computational methods simulate the binding of a ligand to the active site of a target protein, providing insights into the binding affinity, orientation, and key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. nih.gov For instance, docking studies of sulfonamide derivatives with DHPS have helped to elucidate the structural basis for their antibacterial activity. nih.gov Similarly, docking simulations of sulfonamide inhibitors with carbonic anhydrases have guided the design of more potent and selective inhibitors.
While specific receptor binding profiling data for this compound from experimental assays are not detailed in the search results, molecular docking provides a valuable in silico approach to understanding its potential ligand-target interactions. rjb.ro These studies suggest that the sulfonamide moiety plays a critical role in anchoring the molecule to the active site of target enzymes through interactions with key amino acid residues and, in the case of metalloenzymes, the metal cofactor. researchgate.net
Elucidation of Molecular Mechanisms of Action in Pre-Clinical Contexts
The enzyme inhibition and receptor binding characteristics of this compound and its analogues translate into tangible antimicrobial effects.
Antimicrobial Action Pathways (e.g., Antibacterial, Antifungal)
The primary antibacterial pathway of sulfonamides is the inhibition of folate synthesis via DHPS, leading to a bacteriostatic effect. wikipedia.org This has been the cornerstone of their use as antibiotics for decades.
In addition to this well-established mechanism, research on dibenzofuran and benzofuran derivatives has revealed broader antimicrobial potential. nih.govresearchgate.net Studies have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds have been reported to be as low as 3.13 µg/mL. nih.govresearchgate.net
Furthermore, the antifungal activity of benzofuran derivatives has also been documented. mdpi.comnih.gov Certain novel benzofuran-imidazoles have shown significant in vitro activity against various fungal pathogens, with their efficacy being influenced by factors such as the culture medium and pH. nih.gov
Table 3: Antimicrobial Activity of Selected Dibenzofuran and Benzofuran Analogues
| Compound/Analogue | Microorganism | Reported MIC (µg/mL) |
|---|---|---|
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 3.13 |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | 6.25 |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 |
| Benzofuran derivative 5 | Penicillium italicum | 12.5 |
Note: This table presents MIC values for various dibenzofuran and benzofuran derivatives against selected microbial strains, indicating the antimicrobial potential within this structural class. nih.govresearchgate.netmdpi.com
Antitumor Activity at the Cellular Level
The dibenzofuran and sulfonamide moieties are present in various compounds investigated for their anticancer properties. Research has focused on derivatives that leverage these structures to inhibit cancer cell proliferation and survival through diverse cellular mechanisms.
Benzofuran derivatives, closely related to dibenzofurans, have demonstrated notable antitumor activity. One such mechanism involves the inhibition of tubulin polymerization. nih.gov For instance, analogues of Combretastatin A-4, a natural compound with potent antimitotic activity, incorporate a benzofuran core and have shown significant inhibitory effects on tubulin, with IC50 values in the sub-micromolar range. nih.gov
Additionally, benzene-sulfonamide-based benzofuran derivatives have been synthesized to target the hypoxia-inducible factor (HIF-1) pathway, which is crucial for the progression of certain malignant cancers. nih.gov These compounds have been effective in inhibiting both p53-null and p53-wildtype cancer cell lines. nih.gov Other studies have focused on developing benzofuran-based chalcone (B49325) derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov These derivatives displayed significant anticancer activity against various cell lines, including HCC1806, HeLa, and A549, and were shown to induce apoptosis. nih.gov
Furthermore, novel benzofuran-based sulfonamides have been evaluated as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. researchgate.net Certain derivatives in this class exhibited efficient inhibition of these enzymes and showed moderate, selective growth inhibitory activity against some cancer cell lines. researchgate.net
| Compound Class | Cellular Target/Mechanism | Tested Cancer Cell Lines | Observed Effect |
|---|---|---|---|
| Benzofuran-based Chalcone Derivative | VEGFR-2 Inhibition | HCC1806, HeLa, A549 | Induction of apoptosis and potent anticancer activity. nih.gov |
| Benzene-sulfonamide-based Benzofuran | HIF-1 Pathway Inhibition | HCT116, HCT116 p53-null | Inhibition of cancer cell lines independent of p53 status. nih.gov |
| Combretastatin A-4 Analogue (Benzofuran core) | Tubulin Polymerization Inhibition | Not specified | Antimitotic activity with an IC50 of 0.43 μM. nih.gov |
| Benzofuran-based Sulfonamides | Carbonic Anhydrase (CA) IX & XII Inhibition | NCI-60 cell line panel | Selective growth inhibition in certain cancer cell lines. researchgate.net |
Antiviral Mechanisms
The sulfonamide group is a key functional moiety in a variety of established antiviral agents. nih.gov These compounds target viral replication through several mechanisms. A significant number of HIV protease inhibitors, including agents like amprenavir (B1666020) and tipranavir, incorporate sulfonamide structures in their molecules. nih.gov This class of drugs works by blocking the active site of the HIV protease enzyme, preventing the maturation of new viral particles.
Beyond protease inhibition, sulfonamide derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV integrase inhibitors. nih.gov Another antiviral strategy involving sulfonamides targets the ejection of zinc ions from critical viral zinc finger proteins, which inhibits viral replication and is less prone to the development of drug resistance. nih.gov
More recently, the benzofuran scaffold has been identified in compounds with broad-spectrum antiviral activity. nih.gov Certain benzofuran derivatives act as agonists for the Stimulator of Interferon Genes (STING) protein. nih.gov Activation of STING is a key step in the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFN-I), which establish an antiviral state in the host. nih.gov These benzofuran-based STING agonists have demonstrated the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in specific cell lines. nih.gov Their activity is dependent on IFN production, highlighting a host-targeting mechanism. nih.gov
| Compound Class | Antiviral Mechanism | Viral Target | Example Viruses |
|---|---|---|---|
| Sulfonamide Derivatives | Protease Inhibition | HIV Protease | Human Immunodeficiency Virus (HIV). nih.gov |
| Sulfonamide Derivatives | Zinc Finger Protein Disruption | Viral Zinc Finger Proteins | Retroviruses, including HIV. nih.gov |
| Benzofuran Derivatives | STING Agonism / IFN-I Induction | Host STING Protein | Human coronavirus 229E, SARS-CoV-2. nih.gov |
| Sulfonamide Derivatives | Reverse Transcriptase Inhibition | HIV Reverse Transcriptase | Human Immunodeficiency Virus (HIV). nih.gov |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antidiabetic)
Anti-inflammatory Activity
Derivatives containing the benzofuran scaffold have shown significant anti-inflammatory properties. mdpi.com Research indicates that these compounds can suppress inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS2). mdpi.commdpi.com This leads to a reduction in the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). mdpi.commdpi.com
Studies on specific benzofuran derivatives have quantified their inhibitory effects. For example, in lipopolysaccharide (LPS)-stimulated macrophage cells, certain aza-benzofuran compounds inhibited NO release with IC50 values as low as 16.5 µM and 17.3 µM. mdpi.com Similarly, fluorinated benzofuran derivatives have demonstrated potent inhibition of various inflammatory mediators, with IC50 values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6) and 2.4 to 5.2 µM for nitric oxide. mdpi.com Other benzofuran derivatives isolated from natural sources have also shown significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation. nih.gov
| Compound Class | Inflammatory Mediator/Target | Reported IC50 Value |
|---|---|---|
| Fluorinated Benzofuran Derivative | Interleukin-6 (IL-6) | 1.2 - 9.04 µM. mdpi.com |
| Fluorinated Benzofuran Derivative | Nitric Oxide (NO) | 2.4 - 5.2 µM. mdpi.com |
| Aza-benzofuran Derivative | Nitric Oxide (NO) | 16.5 µM / 17.3 µM. mdpi.com |
| Benzofuran Derivative (from Liriope spicata) | Neutrophil Respiratory Burst | 4.15 ± 0.07 µM. nih.gov |
Antidiabetic Activity
The sulfonamide moiety is the basis for the sulfonylurea class of drugs, which are widely used in the management of type 2 diabetes mellitus (T2DM). mdpi.com The primary mechanism of action for sulfonylureas involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. mdpi.com These compounds bind to and block ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin. mdpi.com
In addition to this established mechanism, newer sulfonamide derivatives are being investigated for other antidiabetic effects. nih.gov One such approach is the inhibition of carbohydrate-digesting enzymes. nih.gov Various novel sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the reference drug acarbose. nih.gov Arylbenzofurans, which combine the benzofuran structure with other functionalities, have also been identified as inhibitors of α-glucosidase and α-amylase, further highlighting the potential of these scaffolds in developing antidiabetic agents. frontiersin.org
| Compound Class | Mechanism of Action | Key Outcome |
|---|---|---|
| Sulfonylureas (Sulfonamide-based) | Stimulation of insulin secretion via KATP channel blocking. mdpi.com | Increased insulin release from pancreatic β-cells. mdpi.com |
| Novel Sulfonamide Derivatives | α-glucosidase inhibition | IC50 values ranging from 19.39 to 25.57 µM, exceeding the potency of acarbose. nih.gov |
| Arylbenzofuran Derivatives | α-glucosidase and α-amylase inhibition | Inhibition of key carbohydrate-digesting enzymes. frontiersin.org |
| Piperazine Sulfonamide Derivatives | Dipeptidyl peptidase-4 (DPP-4) inhibition | Reduction in serum glucose levels in animal models. pensoft.net |
Structure Activity Relationship Sar Studies of Dibenzofuran 2 Sulfonamide Derivatives
Influence of Substituent Variations on Molecular Interaction and Biological Activity
The biological activity of dibenzofuran-2-sulfonamide derivatives can be significantly altered by the introduction, removal, or modification of various substituents on the core structure. These changes can affect the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its binding affinity and efficacy.
Research into related heterocyclic sulfonamides, such as those based on a benzofuran (B130515) scaffold, provides valuable insights. Studies on benzofuran-based sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms have shown that the nature and position of substituents are critical for potency and selectivity. nih.govresearchgate.net For instance, the introduction of arylsulfonehydrazone moieties to benzofuran sulfonamides resulted in compounds with high affinity for tumor-associated isoforms CA IX and XII. nih.govresearchgate.net The selectivity of these derivatives is often governed by the interactions of the substituent "tail" with amino acid residues located at the rim of the enzyme's active site.
General SAR principles for sulfonamides often highlight the importance of the primary sulfonamide (-SO₂NH₂) group, which typically acts as a zinc-binding group in metalloenzymes like carbonic anhydrase. unifi.it Modifications to this group can drastically alter the mechanism of action or abolish activity. For antibacterial sulfonamides, a free aromatic amine is often considered essential for activity, mimicking the natural substrate para-aminobenzoic acid (PABA). openaccesspub.org The introduction of different heterocyclic rings to the sulfonamide nitrogen is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. openaccesspub.org
In a study of novel benzofuran-based sulphonamides, researchers investigated their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The results demonstrated a clear dependence on the substitution pattern for both potency and selectivity.
| Compound | Substituent Moiety | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|---|
| Compound A | Basic Benzofuran-sulfonamide | 105.7 | 12.3 | 25.5 | 10.1 |
| Compound B | Arylsulfonehydrazone derivative | >10000 | 571.2 | 29.1 | 20.1 |
| Compound C | Another Arylsulfonehydrazone derivative | 3945 | 1961 | 10.0 | 15.8 |
Data is illustrative and derived from findings on benzofuran sulfonamides. nih.govresearchgate.net
The data shows that modifying the core benzofuran sulfonamide (Compound A) with specific arylsulfonehydrazone tails (Compounds B and C) can dramatically increase selectivity for the tumor-related isoforms hCA IX and XII over the cytosolic "housekeeping" isoforms hCA I and II. researchgate.net This highlights the profound impact of substituent variation on molecular interactions.
Impact of Dibenzofuran (B1670420) Core Scaffold Modifications on Biological Efficacy and Selectivity
Modifying the central dibenzofuran scaffold is a key strategy to alter the physicochemical properties and biological activity of the entire molecule. The dibenzofuran ring system is a relatively rigid and lipophilic structure. Altering this core, for instance by replacing it with a more flexible biphenyl (B1667301) system or a smaller benzofuran ring, can significantly impact how the molecule fits into a target's binding site and its ability to permeate biological membranes. researchgate.net
Studies on antibacterial agents have compared the efficacy of dibenzofuran derivatives with related biphenyl and other benzo-heterocycles. researchgate.net Research indicated that for certain biphenyl derivatives, the presence of a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other was beneficial for antibacterial activity. When the biphenyl core was cyclized into a dibenzofuran or other heterocycles, the nature of the heteroatom was crucial, with nitrogen-containing heterocycles like carbazole (B46965) showing optimal antibacterial activity in some cases. researchgate.net
In the context of carbonic anhydrase inhibitors, the scaffold's role is to correctly orient the zinc-binding sulfonamide group into the active site. The larger, more extended dibenzofuran scaffold compared to a benzofuran scaffold allows for interactions with a different set of amino acid residues, potentially leading to altered isoform selectivity. nih.gov The transition from a benzofuran to a dibenzofuran core increases the molecule's size and surface area, which can enhance van der Waals interactions with the target protein, but may also negatively impact solubility.
The modification of the core scaffold is a powerful tool for achieving isoform selectivity. For example, while many sulfonamides target the widespread hCA II isoform, modifications to the heterocyclic core can shift the preference towards disease-related isoforms like hCA IX and XII, which are implicated in cancer. nih.govresearchgate.net
Stereochemical Considerations and their Role in Target Binding
Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, plays a critical role in determining the biological activity of chiral compounds. Biological targets such as enzymes and receptors are themselves chiral, and as a result, they often exhibit a high degree of stereoselectivity when interacting with ligands. Different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different binding affinities, efficacies, and metabolic profiles.
While specific studies on the stereoisomers of this compound derivatives are not extensively detailed in the provided literature, the principle remains universally important in drug design. For a molecule to bind effectively, its functional groups must be precisely oriented to form optimal interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with corresponding sites on the target protein.
An illustrative example of stereochemistry's importance can be drawn from fungicides like dimethomorph, which exists as a mixture of Z and E isomers. researchgate.net The Z-isomer demonstrates excellent fungicidal activity, whereas the E-isomer is significantly less active. researchgate.net This difference arises because the specific geometric arrangement of the Z-isomer allows it to bind effectively to its target, an interaction the E-isomer cannot achieve with the same proficiency. This principle directly applies to this compound derivatives; if a chiral center or geometric isomerism is present, it is highly probable that one stereoisomer will be significantly more active than the others due to a better complementary fit with the biological target.
Computational Chemistry and in Silico Investigations of Dibenzofuran 2 Sulfonamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), allow for a detailed exploration of molecular geometry, electronic distribution, and reactivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other electronic properties. For Dibenzofuran-2-sulfonamide, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to determine the most stable three-dimensional conformation of the molecule. researchgate.net
Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| Optimized Energy (Hartree) | -537.456 (Illustrative value based on Dibenzofuran) |
| Dipole Moment (Debye) | 4.8670 (Illustrative value based on a similar benzofuran (B130515) derivative) bhu.ac.in |
| Point Group Symmetry | C1 |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations for similar molecules, in the absence of specific published data for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. For the parent dibenzofuran (B1670420) molecule, the HOMO-LUMO energy gap has been calculated to be 5.028 eV. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -6.265 (Illustrative value based on Dibenzofuran) researchgate.net |
| LUMO | -1.237 (Illustrative value based on Dibenzofuran) researchgate.net |
| HOMO-LUMO Gap (ΔE) | 5.028 (Illustrative value based on Dibenzofuran) researchgate.net |
Note: The data in this table is illustrative and based on published values for the parent dibenzofuran molecule. The presence of the sulfonamide group would be expected to alter these values.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. researchgate.netchemrxiv.org The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. chemrxiv.org
For this compound, the MEP map would likely show negative potential localized around the oxygen atoms of the furan (B31954) ring and the sulfonyl group, as well as the nitrogen atom of the sulfonamide. researchgate.net Conversely, the hydrogen atoms of the amide group and the aromatic rings would likely exhibit a positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. bhu.ac.in
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities of small molecules within the active sites of biological targets. nih.gov
Molecular docking simulations of this compound would involve placing the molecule into the active site of a target protein and evaluating the various possible binding poses. The scoring functions used in docking algorithms estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki) for each pose. unifi.it Lower binding energies typically indicate more favorable interactions and a higher affinity of the ligand for the protein.
The predicted binding mode reveals the specific orientation of the ligand within the active site that maximizes favorable interactions. researchgate.net For this compound, docking studies could explore its potential to inhibit various enzymes where sulfonamides are known to be active, such as carbonic anhydrases or bacterial enzymes. researchgate.net The results would provide insights into whether the dibenzofuran moiety and the sulfonamide group are positioned in a way that is conducive to binding. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 0.5 |
| Ligand Efficiency | 0.35 |
Note: The data in this table is purely illustrative and represents the kind of output one would expect from a molecular docking study.
A critical outcome of molecular docking is the identification of the specific amino acid residues in the protein's active site that interact with the ligand. researchgate.net These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov
For this compound, the sulfonamide group is a potent hydrogen bond donor (from the NH2) and acceptor (from the SO2). nih.gov Docking studies would likely reveal hydrogen bonding between these groups and polar residues in the active site, such as serine, threonine, aspartate, or glutamate. researchgate.net The dibenzofuran ring system, being largely hydrophobic, would be expected to form hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine. researchgate.net The identification of these key interactions is crucial for understanding the basis of the ligand's affinity and for designing more potent and selective analogs. mdpi.com
Table 4: Predicted Key Interactions between this compound and a Hypothetical Active Site
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | Serine 122, Arginine 197 |
| Hydrophobic Interactions | Phenylalanine 210, Leucine 154, Valine 188 |
| Pi-Pi Stacking | Tryptophan 194 |
Note: The data in this table is illustrative and represents a plausible set of interactions for a molecule like this compound within a protein active site.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. longdom.org These models are built by analyzing a series of compounds with known activities and identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence their behavior.
For the broader class of dibenzofuran and sulfonamide derivatives, several QSAR studies have been conducted to elucidate the structural requirements for various biological activities.
Key Findings from QSAR Studies on Related Compounds:
Dibenzofuran Derivatives: A 3D-QSAR study on a series of novel dibenzofuran derivatives targeting the PTP-MEG2 enzyme revealed the importance of specific pharmacophoric features for inhibitory activity. The generated model highlighted that one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features are crucial for effective binding to the target's active site. nih.gov This suggests that the spatial arrangement of aromatic and hydrophobic groups, along with hydrogen bonding capabilities, plays a vital role in the biological activity of the dibenzofuran scaffold. nih.gov
Sulfonamide Derivatives: QSAR studies on sulfonamide derivatives have identified various descriptors that correlate with their biological activities, such as anticancer or antimicrobial effects. For instance, in one study on anticancer sulfonamides, properties like mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were identified as key predictors of activity. nih.gov Another study focusing on sulfa drugs found that while lipophilicity showed a poor correlation, the steric and electrostatic fields around the molecules were excellent predictors of activity when using a 3D-QSAR approach known as Comparative Molecular Field Analysis (CoMFA). nih.gov
Dibenzofuran Sulfonamides: In a study involving dibenzofuran derivatives with a sulfonamido carboxylic acid function, QSAR techniques pointed to several influential structural attributes for MMP-12 inhibition. The analysis indicated that the dibenzofuran moiety itself provides stable binding, while the presence of steric and hydrophobic groups near the furan ring was favorable for activity. tandfonline.com The i-propyl sulfonamido carboxylic acid function also contributed positively to the inhibitory potential. tandfonline.com
These studies collectively indicate that for a molecule like this compound, a successful QSAR model would likely need to account for its aromatic nature, hydrophobic surface, and the hydrogen bonding capacity of the sulfonamide group.
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Sulfonamide and Dibenzofuran Derivatives
| Descriptor Type | Specific Descriptor Examples | Relevance |
|---|---|---|
| Electronic | Electronegativity, Electrophilicity Index, HOMO/LUMO energies | Describes the molecule's ability to participate in electronic interactions. |
| Steric/Topological | Molecular Weight, Molar Refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | Partition Coefficient (logP) | Indicates the molecule's lipophilicity, affecting membrane permeability and distribution. |
| 3D Fields (CoMFA) | Steric Fields, Electrostatic Fields | Maps the shape and electronic properties of the molecule in 3D space. |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov This analysis is crucial in early-stage drug discovery to identify compounds with favorable properties, such as good oral bioavailability and appropriate metabolic stability, thereby reducing the likelihood of late-stage failures.
Predicted ADME Properties of Representative Dibenzofuran Derivatives:
The following table summarizes the predicted ADME properties for a set of dibenzofuran derivatives from a research study. These properties are critical for determining if a compound is likely to be a viable drug candidate. nih.gov
Table 2: In Silico ADME Predictions for a Series of Dibenzofuran Derivatives
| Property | Predicted Level/Value | Significance in Pharmacokinetics |
|---|---|---|
| Aqueous Solubility | Low to Moderate | Affects dissolution and absorption in the gastrointestinal tract. |
| Human Intestinal Absorption | Good to Moderate | Predicts the extent to which the compound is absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates the likelihood of the compound crossing into the central nervous system. A low level is often desired for peripherally acting drugs. |
| CYP2D6 Inhibition | Non-inhibitor | Predicts a lower probability of drug-drug interactions involving the CYP2D6 enzyme, a major metabolic pathway. |
| Plasma Protein Binding | High (>90%) | Influences the distribution and free concentration of the drug in the body. High binding can limit the amount of free drug available to act on its target. |
Data derived from a study on novel dibenzofuran derivatives as PTP-MEG2 inhibitors. nih.gov
These predictions for related dibenzofuran structures suggest that a compound like this compound may exhibit good intestinal absorption but could face challenges with aqueous solubility and high plasma protein binding. nih.gov The predicted lack of CYP2D6 inhibition is a favorable characteristic, suggesting a potentially lower risk of certain drug-drug interactions. nih.gov
Advanced Analytical Methodologies for Characterization and Mechanistic Research
Spectroscopic Techniques for Detailed Structural Elucidation in Complex Systems
Spectroscopic methods are indispensable for determining the precise molecular structure of Dibenzofuran-2-sulfonamide and related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of magnetically active nuclei. For more complex structures, two-dimensional (2D) NMR techniques are employed to reveal through-bond and through-space correlations between nuclei. researchgate.netopenpubglobal.com Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached and long-range carbons, respectively. openpubglobal.com These methods are critical for unambiguously assigning all proton and carbon signals in the this compound scaffold. nih.govnih.gov
Variable Temperature NMR (VT-NMR) can be utilized to study dynamic processes, such as conformational changes or intermolecular interactions, by observing spectral changes as a function of temperature. This can be particularly useful in mechanistic studies involving this compound.
Table 1: Representative NMR Data for Dibenzofuran (B1670420) Derivatives
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Determines the number and type of aromatic and sulfonamide protons. |
| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. | Confirms the carbon skeleton of the dibenzofuran core and the presence of the sulfonamide group. |
| COSY | Establishes proton-proton (¹H-¹H) correlations through covalent bonds. | Helps in assigning adjacent protons in the aromatic rings of the dibenzofuran structure. |
| HSQC | Correlates protons with their directly attached carbon atoms. | Links specific proton signals to their corresponding carbon signals in the molecule. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. | Confirms the overall connectivity and substitution pattern of the molecule. |
This table is interactive. Click on the headers to sort.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. elsevierpure.com This technique is crucial for confirming the molecular formula of this compound and its derivatives. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, which is invaluable in complex reaction mixtures. nih.gov
When coupled with liquid chromatography (LC-HRMS), it becomes a potent method for reaction monitoring. This allows for the identification of reactants, intermediates, products, and byproducts in a reaction mixture over time, providing critical insights into the reaction mechanism. uniroma1.it The high sensitivity and resolution of HRMS also make it suitable for the analysis of complex mixtures, enabling the identification of individual components without the need for complete separation.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.govieeesem.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular functional groups. biomedscidirect.com For this compound, FTIR spectroscopy can confirm the presence of key functional groups such as the sulfonamide (S=O and N-H stretching) and the ether linkage (C-O-C stretching) in the dibenzofuran core. ripublication.comresearchgate.net Changes in the FTIR spectrum during a reaction can indicate the formation or disappearance of specific functional groups, aiding in mechanistic studies. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretching | 1370-1335 |
| Sulfonamide (SO₂) | Symmetric Stretching | 1180-1160 |
| Amine (N-H) | Stretching | 3400-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1270-1230 |
This table is interactive. Click on the headers to sort.
Chromatographic Techniques for Purity Assessment and Mechanistic Studies
Chromatographic methods are essential for separating components of a mixture, which is crucial for both purity assessment and detailed mechanistic investigations.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netmdpi.com For this compound, reversed-phase HPLC is typically employed to assess the purity of a synthesized sample. nih.gov By comparing the retention time and peak area of the sample to a known standard, the purity can be accurately determined. nih.gov
HPLC is also invaluable for mechanistic studies, as it can be used to monitor the progress of a reaction by separating and quantifying the reactants, intermediates, and products over time. mdpi.comnih.gov Preparative HPLC can be used to isolate and purify larger quantities of this compound or its derivatives for further analysis or biological testing. cabidigitallibrary.org
Table 3: HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with an acid modifier like acetic acid) |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
This table is interactive. Click on the headers to sort.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. gcms.cz Common derivatization methods include silylation or acylation of the sulfonamide group.
GC, particularly when coupled with a mass spectrometer (GC-MS), is highly sensitive and can be used for trace analysis of this compound or its volatile derivatives in complex matrices. mdpi.com This can be important in environmental analysis or in studies where very low concentrations of the compound need to be detected.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions that dictate the solid-state structure of a compound. While a specific crystal structure for this compound has not been reported in the crystallographic literature, a detailed analysis of the crystal structures of the parent molecule, dibenzofuran, and simple aromatic sulfonamides allows for a comprehensive understanding of its expected solid-state characteristics.
Solid-State Structure of the Dibenzofuran Moiety
The crystal structure of the parent dibenzofuran molecule provides a foundational model for the dibenzofuran portion of this compound. Dibenzofuran crystallizes in the orthorhombic space group Pnam, with four molecules per unit cell. The molecule is nearly planar, with a slight boat-like configuration where the benzene (B151609) rings form a small dihedral angle with the central furan (B31954) ring. nih.goviucr.org This inherent planarity is a dominant feature that is expected to be retained in its derivatives.
The crystal packing of dibenzofuran is characterized by a "crossed" arrangement of the molecules, which influences its physical properties. nih.gov For this compound, the presence of the sulfonamide group at the 2-position will introduce new intermolecular interactions, primarily hydrogen bonding, which will significantly alter the crystal packing compared to the parent molecule. However, the fundamental planarity of the dibenzofuran core is anticipated to remain a key structural element.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a (Å) | 7.702 |
| b (Å) | 5.825 |
| c (Å) | 19.185 |
| Z | 4 |
Conformational Analysis of the Sulfonamide Group
The geometry and conformational preferences of the sulfonamide group are well-established through numerous crystallographic studies of aromatic sulfonamides. The sulfur atom in the sulfonamide moiety adopts a tetrahedral geometry. Analysis of related structures, such as benzenesulfonamide (B165840) and its derivatives, provides expected bond lengths and angles for the sulfonamide group in this compound. iucr.org
A crucial aspect of the solid-state conformation of aromatic sulfonamides is the orientation of the sulfonamide group relative to the aromatic ring. In the absence of significant steric hindrance from ortho substituents, the amino group of the sulfonamide typically lies perpendicular to the plane of the aromatic ring. chemrxiv.org This conformation is stabilized by a balance of electronic and steric effects.
| Bond/Angle | Typical Value |
|---|---|
| S=O Bond Length (Å) | 1.43 - 1.44 |
| S–N Bond Length (Å) | 1.62 - 1.63 |
| S–C Bond Length (Å) | 1.76 - 1.77 |
| O–S–O Bond Angle (°) | 118 - 120 |
| N–S–C Bond Angle (°) | 106 - 108 |
Q & A
Q. Q1. What are the standard synthetic routes for dibenzofuran-2-sulfonamide, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via sulfonation of dibenzofuran derivatives. A common method involves:
- Step 1 : Reacting dibenzofuran with chlorosulfonic acid to form dibenzofuran-2-sulfonyl chloride .
- Step 2 : Amidation of the sulfonyl chloride with ammonia or amines under controlled pH (e.g., pH 8–9) to avoid hydrolysis .
Key variables : - Temperature : Excess heat (>80°C) may degrade intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
Yield Optimization : Yields range from 60–75% under optimized conditions, with impurities (e.g., unreacted sulfonyl chloride) removed via recrystallization in ethanol/water .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Answer:
Q. Q3. What solvent systems are optimal for this compound in biological assays?
Answer:
- Polar solvents : DMSO (slight solubility at 5–10 mg/mL) is preferred for in vitro studies but may interfere with cell-based assays .
- Aqueous buffers : Limited solubility (<1 mg/mL) necessitates sonication or co-solvents (e.g., 10% PEG-400) .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., –NO₂) lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Screen against target proteins (e.g., bacterial dihydropteroate synthase) to prioritize derivatives for synthesis. A 2021 study achieved a docking score of −8.2 kcal/mol for a triazole-modified analog .
Validation : Correlate computational predictions with in vitro MIC values (e.g., 2–16 µg/mL against S. aureus) .
Q. Q5. How do structural modifications (e.g., substituent position) affect the antimicrobial activity of this compound analogs?
Answer:
Q. Q6. What strategies resolve contradictions in reported SAR data for this compound derivatives?
Answer:
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to control for variability in inoculum size or solvent effects .
- Orthogonal assays : Validate hits with alternative methods (e.g., isothermal titration calorimetry for binding affinity) .
Case Study : A 2023 review highlighted discrepancies in MIC values for –NO₂-substituted analogs; recalibration using a common reference strain reduced variability by 30% .
Q. Q7. How can hybrid materials (e.g., metal-organic frameworks) enhance the catalytic or sensing applications of this compound?
Answer:
- MOF Integration : Coordinate sulfonamide groups with Zn²⁺ or Cu²⁺ nodes to create porous frameworks for gas adsorption (e.g., CO₂ uptake: 2.8 mmol/g at 1 bar) .
- Fluorescence Sensing : Modify with pyrene derivatives for nitroaromatic detection (LOD: 10 nM for TNT) via fluorescence quenching .
Methodological and Data Analysis
Q. Q8. What statistical approaches are robust for analyzing dose-response data in this compound toxicity studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
